![molecular formula C22H18N2O2S B4386807 N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B4386807.png)
N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide
Overview
Description
Quinoline and its derivatives are well-known nitrogenous tertiary bases . They have been used since ancient times for their diverse biological activities . Quinoline derivatives, such as N-Benzyl-3-hydroxy-2-naphthamide, have been studied for their potential applications .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods . For instance, pyrazole tethered quinolines were synthesized by treating 3-acyl-quinolin-2-one and 4-hydroxy-3-acyl-quinolin-2-one with substituted phenylhydrazine .Molecular Structure Analysis
Quinoline, also known as benzopyridine, is a heterocyclic compound with the chemical formula C9H7N . It is a pungent, hygroscopic, colorless oily liquid with a molecular weight of 129.16 g/mol .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Free radical bromination of alkyl benzenes is one such reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide” would depend on its specific structure. For instance, quinoline is a pungent, hygroscopic, colorless oily liquid .Scientific Research Applications
- AKOS000633706 exhibits second-order nonlinear optical (NLO) effects. Researchers have characterized its NLO coefficients, which are essential for designing optical signal-processing devices in information-telecommunication systems . The ultra-fast response due to π-electrons and low refractive index of organic NLO materials like AKOS000633706 can revolutionize next-generation devices.
- Organic NLO crystals, including AKOS000633706, have been studied for terahertz (THz)-wave generation and detection using second-order NLO effects. Although their applications are still limited, advances in high-quality crystal growth and precise processing are expanding their potential .
- AKOS000633706 can participate in free radical reactions. For instance, N-bromosuccinimide (NBS) initiates a reaction where the succinimidyl radical (S·) removes a hydrogen atom from AKOS000633706, forming succinimide (SH) . Understanding these reactions aids in designing synthetic pathways.
- AKOS000633706 derivatives have been synthesized and characterized. The X-ray structure reveals hydrogen-bonded dimers involving the hydroxyl group (OH) and amide carbonyl, forming a 14-membered ring . Such insights contribute to crystal engineering and material design.
Nonlinear Optical Materials
Photonic Technology
Free Radical Reactions
Hydrogen Bonding and Crystal Structure
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21-18(13-17-9-4-5-10-19(17)23-21)15-24(14-16-7-2-1-3-8-16)22(26)20-11-6-12-27-20/h1-13H,14-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPYWCQWYYQVPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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